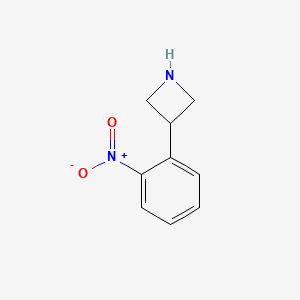

3-(2-Nitrophenyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-(2-nitrophenyl)azetidine |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)7-5-10-6-7/h1-4,7,10H,5-6H2 |

InChI Key |

BIVJDIALLPNAMH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Nitrophenyl Azetidine and Its Derivatives

Direct Cyclization Strategies for Azetidine (B1206935) Ring Construction

Direct formation of the four-membered azetidine ring is a common and effective approach. These methods typically involve the intramolecular cyclization of a linear precursor containing the necessary carbon and nitrogen atoms.

Intramolecular Amination Approaches (e.g., Palladium-Catalyzed C-H Amination)

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including azetidines. This method involves the activation of a C-H bond and subsequent formation of a C-N bond, often facilitated by a directing group. While a direct synthesis of 3-(2-Nitrophenyl)azetidine via this method is not explicitly detailed in the literature, the synthesis of various 3-arylazetidines has been achieved through related palladium-catalyzed cross-coupling reactions.

A notable example is the Hiyama cross-coupling of 3-iodoazetidine with various arylsilanes, which provides a route to a range of 3-arylazetidines. nih.govorganic-chemistry.org This reaction proceeds under mild conditions and offers a viable pathway to the target compound by employing a (2-nitrophenyl)silane derivative.

Table 1: Examples of Palladium-Catalyzed Synthesis of 3-Arylazetidines

| Entry | Aryl Silane | Azetidine Derivative | Yield (%) |

| 1 | Phenyltrimethoxysilane | 3-Phenylazetidine | 88 |

| 2 | (4-Methoxyphenyl)trimethoxysilane | 3-(4-Methoxyphenyl)azetidine | 85 |

| 3 | (4-Chlorophenyl)trimethoxysilane | 3-(4-Chlorophenyl)azetidine | 78 |

| 4 | (Thiophen-2-yl)trimethoxysilane | 3-(Thiophen-2-yl)azetidine | 65 |

Data sourced from studies on Hiyama cross-coupling reactions for the synthesis of 3-arylazetidines. nih.govorganic-chemistry.org

Reductive Cyclization of Imines and Related Precursors

Reductive cyclization is a classic strategy for the formation of heterocyclic rings. In the context of this compound, this could involve the reduction of a suitable precursor containing a nitro group and a latent amino group that can cyclize onto a carbon backbone. For instance, the reductive cyclization of o-nitrophenyl propargyl alcohols has been successfully used to synthesize substituted quinolines. organic-chemistry.org A similar strategy, starting from a 1,3-disubstituted propane bearing a 2-nitrophenyl group and precursors to an amino group and a leaving group, could potentially lead to the desired azetidine ring upon reduction of the nitro group and subsequent intramolecular cyclization.

[2+2] Cycloaddition Reactions (e.g., Staudinger Reaction, Photocycloadditions)

[2+2] cycloaddition reactions provide a direct and atom-economical route to four-membered rings.

The Staudinger reaction , involving the reaction of an azide with a phosphine to form an aza-ylide, which can then undergo intramolecular cyclization, is a viable approach. wikipedia.org For the synthesis of this compound, a precursor such as 1,3-diazido-2-(2-nitrophenyl)propane could be envisioned to undergo a double Staudinger reaction and subsequent cyclization.

Photocycloadditions , specifically the aza Paternò–Büchi reaction, involve the [2+2] cycloaddition of an imine and an alkene upon photochemical activation. nih.govresearchgate.netresearchgate.netdigitellinc.com The synthesis of various azetidines has been achieved through visible-light-mediated intermolecular [2+2] cycloadditions of oximes and alkenes. chemrxiv.org To synthesize this compound, one could envision the photocycloaddition of an appropriate imine with 2-nitrostyrene.

Table 2: Examples of Azetidine Synthesis via [2+2] Photocycloaddition

| Imine Component | Alkene Component | Azetidine Product | Yield (%) |

| N-(Arylsulfonyl)imine | Styrene | Protected 3-phenylazetidine | 83 |

| 3-Ethoxyisoindolone | Indene | Fused azetidine | 75 |

| Glyoxylate oxime | 1-Octene | Functionalized azetidine | 70 |

Data from various studies on aza Paternò–Büchi reactions. nih.govchemrxiv.org

Intramolecular Ring-Forming Reactions from Epoxy Amine Substrates

The intramolecular aminolysis of epoxy amines is a well-established method for the synthesis of azetidines. nih.gov This reaction involves the nucleophilic attack of an amine on one of the epoxide carbons, leading to ring closure. Lanthanide triflates have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov A precursor such as a 1-amino-2-(2-nitrophenyl)-3,4-epoxybutane could be a suitable substrate for this type of cyclization to yield a derivative of this compound.

Alkylation of Primary Amines with Polyfunctionalized Carbon Scaffolds

The direct alkylation of a primary amine with a 1,3-difunctionalized propane derivative is a straightforward approach to the azetidine ring. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of ammonia or a protected amine with a 1,3-dihalo-2-(2-nitrophenyl)propane. However, the direct alkylation of amines can sometimes lead to over-alkylation, forming quaternary ammonium salts. masterorganicchemistry.com

Ring Expansion Strategies from Smaller Heterocycles

Ring expansion reactions of three-membered heterocycles, such as aziridines, offer an alternative route to the azetidine core. These reactions are often driven by the release of ring strain. The reaction of aziridines with carbenes or carbene equivalents can lead to a one-carbon ring expansion to form azetidines. organic-chemistry.org For the synthesis of this compound, a plausible route would involve the synthesis of a 2-(2-nitrophenyl)aziridine followed by a ring expansion reaction. Various transition metals, such as rhodium and copper, are known to catalyze such transformations. mdpi.com

Aziridine (B145994) to Azetidine Ring Rearrangements

The rearrangement of aziridines to azetidines serves as a powerful method for the synthesis of these four-membered heterocycles. This thermodynamically driven process often involves the formation of a bicyclic aziridinium ion intermediate, which is subsequently opened by a nucleophile to yield the corresponding azetidine.

One notable example involves the treatment of 2-bromomethyl-2-methylaziridines with sodium borohydride in methanol, which leads to the formation of 3-methoxy-3-methylazetidines. The reaction proceeds through an initial intramolecular nucleophilic displacement to form a bicyclic aziridinium ion, followed by methanolysis to yield the ring-expanded product rsc.org. While not directly applied to the synthesis of this compound in the reviewed literature, this methodology highlights a potential pathway where a suitably substituted aziridine precursor could undergo a similar rearrangement to furnish the desired 3-aryl-azetidine scaffold. The stereochemical outcome of such rearrangements is often specific, with cis-aziridines yielding trans-azetidines and vice versa, proceeding through an SN2-type mechanism researchgate.net.

One-Carbon Ring Expansion Methodologies

One-carbon ring expansion of aziridines provides another elegant route to azetidine derivatives. This transformation can be achieved through various catalytic methods, including the use of rhodium-bound carbenes. A formal [3+1] ring expansion of methylene aziridines with rhodium carbenes, generated from diazo compounds, has been shown to produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. This reaction is proposed to proceed via an ylide-type mechanism involving a ring-opening/ring-closing cascade nih.gov.

Biocatalytic approaches have also emerged as a powerful tool for the enantioselective one-carbon ring expansion of aziridines. Engineered 'carbene transferase' enzymes, derived from cytochrome P450, can catalyze the reaction of aziridines with diazo compounds to afford chiral azetidines with high enantiomeric excess. This enzymatic approach overcomes the inherent reactivity of aziridinium ylides to undergo side reactions, such as cheletropic extrusion, and exerts remarkable stereocontrol over the rsc.orgnih.gov-Stevens rearrangement researchgate.net. The substrate scope of this biocatalytic method has been shown to include various aryl-substituted aziridines, suggesting its potential applicability for the asymmetric synthesis of this compound.

Functionalization and Derivatization Approaches to the this compound Scaffold

Once the this compound core is synthesized, further structural diversity can be achieved through various functionalization strategies targeting the nitro group, the azetidine nitrogen, and the phenyl ring.

Strategies for Nitro Group Transformation

The nitro group on the phenyl ring is a versatile functional handle that can be transformed into a variety of other substituents, most commonly an amino group. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis.

Several methods are available for the reduction of nitroarenes to anilines, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

Metal-mediated Reductions: Employing metals like iron, tin, or zinc in acidic media.

Transfer Hydrogenation: Utilizing reagents like sodium borohydride in the presence of a transition metal catalyst, or ammonium formate with Pd/C nih.gov.

The choice of reducing agent can be critical to ensure compatibility with other functional groups present in the molecule. For instance, catalytic hydrogenation is often a clean and efficient method, while metal/acid reductions are robust and cost-effective. The resulting amino group can then be further functionalized through diazotization, acylation, or alkylation, opening up a wide array of possibilities for derivatization.

| Reagent/Catalyst | Conditions | Product | Ref |

| Pd/C, H₂ | Methanol, rt | 3-(2-aminophenyl)azetidine | nih.gov |

| Fe, HCl | Ethanol/Water, reflux | 3-(2-aminophenyl)azetidine | nih.gov |

| SnCl₂·2H₂O | Ethanol, reflux | 3-(2-aminophenyl)azetidine | nih.gov |

| NaBH₄, NiCl₂·6H₂O | Methanol, rt | 3-(2-aminophenyl)azetidine | nih.gov |

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups. (Note: This table represents general methods for nitro group reduction and their potential application to this compound).

Manipulation of the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a key site for introducing molecular diversity. N-alkylation and N-arylation are common strategies to modify the properties of the azetidine scaffold.

N-Alkylation can be achieved by reacting the azetidine with various alkyl halides or by reductive amination with aldehydes or ketones. For instance, treatment of an azetidine with an allyl bromide in the presence of a base can introduce an allyl group on the nitrogen atom nih.gov.

N-Arylation is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the azetidine nitrogen and an aryl halide or triflate. Palladium-based catalysts with specialized phosphine ligands are commonly employed to facilitate this transformation researchgate.netuni-muenchen.de. The choice of ligand and reaction conditions is crucial for achieving high yields and tolerating various functional groups on both the azetidine and the aryl partner.

| Reaction Type | Reagents and Conditions | Product | Ref |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl-3-(2-nitrophenyl)azetidine | nih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Aryl-3-(2-nitrophenyl)azetidine | researchgate.netuni-muenchen.de |

Table 2: General Methods for the N-Functionalization of Azetidines.

Phenyl Ring Functionalization via Cross-Coupling and Substitution Reactions

The 2-nitrophenyl group of the scaffold can be further modified to introduce additional substituents, thereby modulating the biological activity of the molecule. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between an aryl halide and an organoboron compound. If a halogen atom is present on the nitrophenyl ring of the azetidine derivative, it can be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl groups nih.govmdpi.com.

Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to introduce amino groups onto the phenyl ring if it is appropriately functionalized with a halide nih.govmdpi.com.

These cross-coupling reactions offer a modular approach to synthesize a library of analogs with diverse substitution patterns on the phenyl ring, which is crucial for structure-activity relationship (SAR) studies. The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations, especially in the presence of the potentially coordinating azetidine nitrogen and the electron-withdrawing nitro group.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The development of stereoselective methods for the synthesis of chiral 3-aryl-azetidines is of great importance, as the biological activity of enantiomers can differ significantly.

Several strategies have been developed for the asymmetric synthesis of azetidine derivatives. One approach involves the use of chiral auxiliaries. For instance, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs have been prepared using a zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime rsc.org.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of azetidines. Chiral amines, such as L-proline, can catalyze the [2+2] cycloaddition of enals and imines to produce chiral azetidines with high enantioselectivity.

Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has been shown to be a highly enantioselective method for the synthesis of chiral 2,3-disubstituted azetidines. This reaction installs both a boryl and an allyl group across the double bond of the azetine with excellent control of both absolute and relative stereochemistry nih.gov. The resulting versatile functional groups can be further elaborated to access a wide range of enantioenriched azetidine derivatives. While these methods have not been explicitly reported for the synthesis of this compound, they represent promising strategies that could be adapted for its enantioselective preparation.

| Method | Key Features | Stereocontrol | Ref |

| Chiral Auxiliary | Use of camphor sultam | High diastereoselectivity | rsc.org |

| Organocatalysis | L-proline catalyzed [2+2] cycloaddition | High enantioselectivity | nih.gov |

| Copper Catalysis | Asymmetric boryl allylation of azetines | High enantioselectivity | nih.gov |

Table 3: Approaches for the Stereoselective Synthesis of Chiral Azetidines.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. In the context of azetidine synthesis, chiral auxiliaries can be temporarily incorporated into the starting materials to direct the stereochemical outcome of the cyclization or substitution reactions, after which they can be cleaved to afford the desired enantiomerically enriched product.

One notable example of a chiral auxiliary utilized in the synthesis of substituted azetidines is (S)-1-phenylethylamine. This auxiliary has been successfully employed as both a source of chirality and a nitrogen donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids rsc.org. This approach highlights the potential for chiral amines to control the stereochemistry of the resulting azetidine ring.

A more general and widely applicable chiral auxiliary is tert-butyl sulfinamide, pioneered by Ellman. This auxiliary has proven effective in the synthesis of chiral C2-substituted azetidines digitellinc.com. The general strategy involves the condensation of the chiral sulfinamide with a suitable 1,3-bielectrophile. The resulting sulfinylimine then undergoes a diastereoselective nucleophilic addition, followed by an intramolecular cyclization to furnish the chiral azetidine. The sulfinyl group can then be readily removed under mild acidic conditions.

While a direct application of these auxiliaries for the synthesis of this compound is not explicitly detailed in the available literature, a plausible synthetic route can be envisioned. For instance, a prochiral 1,3-dihalopropane bearing a 2-nitrophenyl group at the C2 position could be reacted with a chiral auxiliary, such as a derivative of (S)-1-phenylethylamine or tert-butyl sulfinamide. Subsequent intramolecular cyclization would be expected to proceed with high diastereoselectivity, affording the desired this compound derivative. The efficiency and stereochemical outcome would be highly dependent on the nature of the reactants and reaction conditions.

| Chiral Auxiliary | Type of Azetidine Synthesized | Key Features |

| (S)-1-Phenylethylamine | Azetidine-2,4-dicarboxylic acids | Acts as both a chiral source and nitrogen donor. |

| tert-Butyl sulfinamide | C2-substituted azetidines | Broadly applicable; diastereoselective nucleophilic addition to a sulfinylimine intermediate. |

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

In addition to chiral auxiliary-mediated methods, organocatalytic and metal-catalyzed reactions have emerged as powerful strategies for the asymmetric synthesis of azetidines. These approaches offer the advantage of using catalytic amounts of a chiral promoter, which can be more atom-economical and allow for a broader substrate scope.

Organocatalysis in the context of azetidine synthesis often involves the activation of substrates through the formation of transient chiral intermediates, such as enamines or iminium ions. While specific organocatalytic methods for the direct synthesis of this compound are not prominently described, the general principles of organocatalysis can be applied. For example, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated precursor bearing a 2-nitrophenyl group, followed by an intramolecular cyclization, could potentially yield the desired azetidine scaffold. The stereochemistry would be controlled by the chiral organocatalyst.

Metal-catalyzed reactions represent a versatile and widely explored avenue for the synthesis of substituted azetidines. Various transition metals, including copper, palladium, and rhodium, have been shown to catalyze the formation of the azetidine ring with high levels of stereocontrol.

A notable example is the copper-catalyzed asymmetric boryl allylation of azetines, which provides access to chiral 2,3-disubstituted azetidines nih.gov. This method involves the use of a copper catalyst in conjunction with a chiral bisphosphine ligand to control the enantioselectivity of the addition of a boryl and an allyl group across the double bond of an azetine precursor. Although this specific reaction yields 2,3-disubstituted products, it demonstrates the potential of copper catalysis in functionalizing the azetidine core.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of 3-arylazetidines. For instance, Hiyama cross-coupling of 3-iodoazetidine with arylsilanes under palladium catalysis provides a direct route to 3-arylazetidines organic-chemistry.org. To achieve asymmetry, a chiral ligand could be employed in conjunction with the palladium catalyst.

A plausible metal-catalyzed approach to this compound could involve the palladium-catalyzed coupling of a suitable azetidine precursor, such as N-protected 3-iodoazetidine, with a (2-nitrophenyl)boronic acid derivative (Suzuki coupling) or a (2-nitrophenyl)stannane derivative (Stille coupling). The use of a chiral phosphine ligand, such as a BINAP or Josiphos-type ligand, could induce asymmetry in the product.

| Catalytic System | Type of Reaction | Key Features |

| Organocatalysis | Michael Addition/Cyclization (Plausible) | Enantioselective C-C or C-N bond formation via chiral intermediates. |

| Copper/Chiral Ligand | Boryl Allylation of Azetines | Access to chiral 2,3-disubstituted azetidines. |

| Palladium/Chiral Ligand | Cross-Coupling Reactions (e.g., Suzuki, Hiyama) | Direct arylation at the C3 position of the azetidine ring. |

Chemical Reactivity and Transformation Mechanisms of 3 2 Nitrophenyl Azetidine

Azetidine (B1206935) Ring-Opening Reactions

The inherent ring strain of the azetidine moiety, estimated to be approximately 25.4 kcal/mol, is a primary driver of its reactivity. This strain can be relieved through ring-opening reactions, which are often facilitated by the activation of the ring.

Nucleophilic Ring Opening with Various Reagents

The azetidine ring, while more stable than the corresponding aziridine (B145994), is susceptible to nucleophilic attack, particularly after activation. The nitrogen atom of the azetidine can be protonated or quaternized, forming an azetidinium ion. This process significantly enhances the electrophilicity of the ring carbons, making them more prone to attack by nucleophiles.

The regioselectivity of the nucleophilic attack on unsymmetrically substituted azetidiniums is influenced by both electronic and steric factors. magtech.com.cn In the case of 3-(2-Nitrophenyl)azetidine, the phenyl substituent at the C3 position would influence the site of attack. Nucleophilic attack can occur at either the C2 or C4 positions, leading to the cleavage of a C-N bond.

While specific studies on this compound with a wide range of nucleophiles are not extensively documented, general principles of azetidine chemistry suggest that various nucleophiles could induce ring-opening. These include soft nucleophiles like halides and sulfur nucleophiles, as well as carbon nucleophiles such as organometallic reagents. For instance, studies on other N-substituted azetidines have shown that intramolecular ring-opening can occur via nucleophilic attack by a pendant amide group under acidic conditions. nih.govacs.orgacs.org

| Nucleophile Type | Examples | General Reactivity with Activated Azetidines |

|---|---|---|

| Halides | F⁻, Cl⁻, Br⁻, I⁻ | Attack at a ring carbon, leading to the formation of a γ-haloamine. |

| Oxygen Nucleophiles | H₂O, ROH, RCOO⁻ | Can lead to the formation of γ-amino alcohols or their derivatives. |

| Sulfur Nucleophiles | RSH, RS⁻ | Formation of γ-aminothiols or thioethers. |

| Nitrogen Nucleophiles | RNH₂, N₃⁻ | Results in the formation of 1,3-diamines. |

| Carbon Nucleophiles | RMgX, RLi, Enolates | Leads to the formation of new C-C bonds and functionalized amines. |

Strain-Release Driven Transformations

The concept of strain-release is a powerful tool in synthetic chemistry, often utilized to drive reactions that might otherwise be unfavorable. While much of the research in this area focuses on the synthesis of azetidines from highly strained precursors like azabicyclo[1.1.0]butanes, the principle can also apply to the transformations of existing azetidine rings. bris.ac.uknih.govnih.gov

For this compound, a transformation driven by strain-release would involve a reaction where the relief of the ~25.4 kcal/mol of ring strain is a significant thermodynamic driving force. Such reactions could include rearrangements or fragmentations initiated by, for example, heat, light, or a chemical reagent. While specific examples for this compound are not prominent in the literature, this remains a plausible area of reactivity for this and other strained heterocyclic systems.

Mechanistic Studies of Hydrolytic Pathways

The hydrolysis of the azetidine ring in this compound would likely proceed via an acid-catalyzed mechanism. In the presence of acid, the azetidine nitrogen is protonated to form an azetidinium ion. This activation facilitates the nucleophilic attack of a water molecule on one of the ring carbons (C2 or C4).

Studies on the decomposition of N-aryl azetidines have shown that the stability of the azetidine ring is highly dependent on the pKa of the azetidine nitrogen. nih.govacs.orgacs.org A lower pKa of the azetidine nitrogen can enhance stability by reducing the extent of protonation at a given pH. The 2-nitrophenyl group, being strongly electron-withdrawing, is expected to lower the basicity (and thus the pKa of the conjugate acid) of the azetidine nitrogen in this compound compared to an N-alkyl or unsubstituted N-phenyl azetidine.

The proposed hydrolytic pathway would involve:

Protonation of the azetidine nitrogen to form the corresponding azetidinium ion.

Nucleophilic attack by water on a ring carbon atom (C2 or C4).

Cleavage of the C-N bond, leading to the ring-opened product, a γ-amino alcohol.

Transformations Involving the Nitro Functionality

The 2-nitrophenyl group in this compound is a site of significant chemical reactivity, primarily centered around the nitro group.

Reductive Processes of the Nitro Group

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing access to a variety of other functional groups, most notably the amino group. A range of reducing agents can be employed to effect this transformation, with the product often depending on the specific reagent and reaction conditions. wikipedia.org

Common reductive transformations of the nitro group include:

Reduction to an amine: This is the most common reduction and can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂, or Raney Nickel) or treatment with metals in acidic media (e.g., Fe/HCl, Sn/HCl, or SnCl₂). researchgate.net

Reduction to a hydroxylamine: Milder reducing agents or controlled conditions can lead to the partial reduction of the nitro group to a hydroxylamine. Reagents such as zinc dust in the presence of ammonium chloride are often used for this purpose. wikipedia.org

Reduction to a nitroso compound: This intermediate in the reduction of a nitro group to an amine can sometimes be isolated under carefully controlled conditions.

Reduction to an azo or azoxy compound: In some cases, particularly with certain metal hydrides or under basic conditions, bimolecular reduction products like azo or azoxy compounds can be formed.

| Reagent(s) | Primary Product |

|---|---|

| H₂, Pd/C or PtO₂ | Amine (2-Aminophenyl) |

| Fe, HCl or CH₃COOH | Amine (2-Aminophenyl) |

| SnCl₂, HCl | Amine (2-Aminophenyl) |

| Zn, NH₄Cl | Hydroxylamine (2-Hydroxylaminophenyl) |

| Na₂S or (NH₄)₂S | Amine (2-Aminophenyl) |

Reactivity in Electron-Withdrawing Contexts

The nitro group is one of the most powerful electron-withdrawing groups. Its presence on the phenyl ring of this compound has a profound effect on the reactivity of the aromatic system. The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org

In an SNAr reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group (typically a halide) and is activated by strong electron-withdrawing groups. The electron-withdrawing group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. For this compound, the nitro group is in the ortho position relative to the point of attachment of the azetidine ring. If a suitable leaving group were present on the aromatic ring, typically ortho or para to the nitro group, the ring would be highly susceptible to nucleophilic attack at that position. libretexts.orgnih.gov

Even in the absence of a conventional leaving group like a halide, the strong activation by the nitro group can facilitate nucleophilic substitution of other groups, or in some cases, even hydrogen (vicarious nucleophilic substitution). This reactivity makes the 2-nitrophenyl moiety a versatile platform for further functionalization.

Reactivity of the Phenyl Substituent

The 2-nitrophenyl group attached to the azetidine ring is the primary site for modifications involving aromatic chemistry. Its reactivity is heavily influenced by the powerful electron-withdrawing nature of the nitro group.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In this reaction, an electrophile attacks the electron-rich π system of the benzene ring, replacing a hydrogen atom. However, the reactivity of the phenyl ring in this compound is severely diminished by the presence of the nitro substituent.

The nitro group is one of the most powerful deactivating groups in EAS due to its strong electron-withdrawing properties through both the inductive effect (-I) and the resonance effect (-R). doubtnut.comquora.com It pulls electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards incoming electrophiles. msu.eduyoutube.com Compared to unsubstituted benzene, the rate of electrophilic substitution on nitrobenzene can be decreased by a factor of roughly a million. msu.edu

Furthermore, the nitro group acts as a meta-director. By examining the resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack, it is evident that attack at the ortho and para positions places a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. chemistrysteps.com Conversely, attack at the meta position keeps the positive charge away from the nitro-substituted carbon, resulting in a more stable intermediate. quora.com Consequently, any forced electrophilic substitution on the 2-nitrophenyl ring would be expected to occur at the positions meta to the nitro group (C4 and C6). The azetidine group, being an alkyl substituent, is a weak activator and ortho, para-director, but its influence is overwhelmingly negated by the nitro group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -NO₂ (Nitro) | Electron-Withdrawing | Strongly Deactivating | meta |

| -Alkyl (Azetidinyl) | Electron-Donating | Weakly Activating | ortho, para |

| Overall Effect on Phenyl Ring | - | Strongly Deactivated | meta to -NO₂ |

Given these factors, traditional EAS reactions like Friedel-Crafts acylation and alkylation are generally unsuccessful on nitrobenzene and similarly deactivated rings. msu.edu

Modern synthetic chemistry offers powerful alternatives to classical EAS for functionalizing electron-deficient aromatic rings. Metal-mediated cross-coupling reactions have emerged as a versatile strategy.

Denitrative Cross-Coupling: Recent advancements have demonstrated that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, effectively serving as a "pseudo-halide". acs.orgnih.govresearchgate.net This approach avoids the traditional, multi-step sequence of nitro reduction, diazotization, and Sandmeyer reaction to install a halide. Using specialized palladium catalysts, such as those employing the BrettPhos ligand, nitroarenes can directly participate as electrophiles in Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and etherification (C-O bond formation) reactions. acs.orgnih.govmdpi.com This strategy allows for the direct coupling of various nucleophiles to the carbon atom bearing the nitro group.

C-H Activation/Functionalization: Another contemporary approach involves the direct functionalization of C-H bonds, catalyzed by transition metals. The nitro group can serve as a directing group, facilitating the selective activation of C-H bonds at the ortho position. rsc.org This methodology enables the introduction of a wide range of functional groups, including aryl, alkyl, and allyl groups, at the position adjacent to the nitro substituent (the C3 position of the phenyl ring), a site not accessible via classical EAS. rsc.org

Reductive Cross-Coupling: Copper-catalyzed protocols have also been developed for the reductive cross-coupling of nitroarenes with partners like aryl boronic acids. nih.gov In these reactions, a reducing agent (e.g., a silane) is used, and the reaction proceeds through a nitrosoarene intermediate. This method facilitates the construction of new bonds, such as in the formation of diarylamines, under mild conditions. nih.gov

Mechanistic Investigations of Key Reactions

The strained azetidine ring is prone to transformations that relieve its inherent ring strain (approximately 25.4 kcal/mol). rsc.orgnih.gov These reactions often proceed through reactive intermediates like azetidinium ylides.

An azetidinium ylide is a zwitterionic species containing a positively charged nitrogen atom adjacent to a carbanion. These intermediates can be generated from this compound by first N-alkylation (e.g., with a benzyl halide) to form a quaternary azetidinium salt, followed by deprotonation of an adjacent carbon atom with a strong base. wikipedia.org Once formed, these ylides are highly reactive and can undergo sigmatropic rearrangements.

rsc.orgresearchgate.net-Stevens Rearrangement: The Stevens rearrangement is a rsc.orgresearchgate.net-sigmatropic shift where an alkyl or benzyl group migrates from the nitrogen atom to the adjacent carbanionic carbon. chemistry-reaction.com This reaction results in a ring expansion, transforming the azetidinium ylide into a more stable five-membered pyrrolidine (B122466) ring. researchgate.net The mechanism of the Stevens rearrangement is complex and has been a subject of debate. It is generally believed to proceed not through a concerted pathway, but via the homolytic cleavage of the N-C bond to form a diradical pair that is held within a solvent cage. wikipedia.orgjocpr.com This caged radical pair mechanism accounts for the significant retention of configuration observed at the migrating chiral center. wikipedia.orgrsc.org

researchgate.netresearchgate.net-Sommelet-Hauser Rearrangement: When the N-substituent on the azetidinium salt is a benzyl group, the researchgate.netresearchgate.net-Sommelet-Hauser rearrangement can compete with the Stevens rearrangement. researchgate.netwikipedia.org This is a researchgate.netresearchgate.net-sigmatropic process that involves the aromatic ring of the benzyl group. An alternative ylide is formed by deprotonation of a methyl group on the nitrogen (if present) or the benzylic position itself. wikipedia.org The rearrangement proceeds through a cyclic transition state, ultimately leading to the formation of a new C-C bond at the ortho position of the benzyl group's aromatic ring, followed by rearomatization. The ring strain of the azetidine nucleus can enhance the rate of ylide formation and subsequent rearrangement. researchgate.net

The competition between different reaction pathways, such as the Stevens and Sommelet-Hauser rearrangements, is governed by principles of kinetic and thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: The product that is formed fastest is known as the kinetic product. Its formation proceeds via the transition state with the lowest activation energy (Ea). Reactions under kinetic control are typically run at low temperatures and for short durations, conditions under which the reaction is effectively irreversible. reddit.comlibretexts.org

Thermodynamic Control: The most stable product is the thermodynamic product. Its formation is favored when the reaction is reversible, allowing equilibrium to be established. Reactions under thermodynamic control are typically conducted at higher temperatures and for longer periods. wikipedia.orgyoutube.com

In the context of azetidinium ylide rearrangements, the distribution of products depends on these factors. The relief of the significant ring strain of the azetidine (approx. 25.4 kcal/mol) provides a strong thermodynamic driving force for reactions involving ring expansion or opening. rsc.orgnih.govrsc.org The Stevens rearrangement converts the strained four-membered ring into a less strained five-membered pyrrolidine ring, which is a thermodynamically favorable transformation. The Sommelet-Hauser rearrangement retains the azetidine ring but forms a new C-C bond and re-aromatizes the benzene ring, which is also a very stable outcome.

The specific pathway favored depends on the relative activation energies of the competing transition states. Steric hindrance, solvent effects, and the nature of the base used can all influence these activation energies, thereby dictating whether the kinetic or thermodynamic product is predominantly formed.

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control in Azetidinium Ylide Rearrangements

| Factor | Favors Kinetic Product (Lower Eₐ) | Favors Thermodynamic Product (Most Stable) |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible conditions | Reversible conditions (Equilibrium) |

| Potential Outcome | Product formed via the fastest rearrangement pathway (e.g., less sterically hindered transition state). | The most stable isomer (e.g., product with the least ring strain or greatest resonance stabilization). |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the atomic connectivity and chemical environment within the 3-(2-Nitrophenyl)azetidine framework.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the 2-nitrophenyl group.

The azetidine ring protons typically appear as complex multiplets due to spin-spin coupling. The methine proton at the C3 position (H3), being adjacent to the aromatic ring, would likely resonate further downfield compared to the methylene protons at the C2 and C4 positions (H2/H4). These methylene protons are diastereotopic and would be expected to appear as two separate multiplets. A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated, the chemical shift of which can be concentration and solvent-dependent.

The protons of the 2-nitrophenyl group will appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitro group and its ortho position, the aromatic protons are expected to show a characteristic splitting pattern consistent with an ABCD spin system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2/H4 (Azetidine) | 3.5 - 4.2 | m |

| H3 (Azetidine) | 4.3 - 4.8 | m |

| NH (Azetidine) | 1.5 - 3.5 | br s |

| H3' (Aromatic) | 7.4 - 7.6 | t |

| H4'/H5' (Aromatic) | 7.6 - 7.8 | m |

Note: Predicted values are based on general principles and data from analogous substituted azetidines and nitroaromatic compounds. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The azetidine ring carbons are expected in the aliphatic region. The C3 carbon, directly attached to the phenyl ring, will be deshielded and appear at a lower field compared to the C2 and C4 carbons. The signals for the 2-nitrophenyl group will be observed in the aromatic region (δ 120-150 ppm). The carbon atom bearing the nitro group (C1') and the carbon attached to the azetidine ring (C2') are expected to be significantly influenced by these substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2/C4 (Azetidine) | 50 - 60 |

| C3 (Azetidine) | 35 - 45 |

| C1' (Aromatic, C-NO₂) | ~148 |

| C2' (Aromatic, C-Azetidine) | ~135 |

Note: Predicted values are based on general principles and data from analogous substituted azetidines and nitroaromatic compounds. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. Key expected correlations include those between the H3 methine proton and the H2/H4 methylene protons of the azetidine ring, as well as between adjacent protons on the 2-nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the C2/H2, C4/H4, and C3/H3 pairs of the azetidine ring and the corresponding C-H pairs on the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is vital for establishing the connectivity between the azetidine ring and the phenyl ring. A key correlation would be expected between the H3 proton of the azetidine and the C2' and C3' carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Analysis for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, C=C, and N-O bonds.

N-O Stretching: The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the nitro group. The asymmetric stretching vibration is expected in the 1550-1475 cm⁻¹ region, and the symmetric stretching vibration is anticipated between 1360-1290 cm⁻¹ orgchemboulder.comorgchemboulder.com.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the azetidine ring should appear just below 3000 cm⁻¹.

N-H Stretching: A moderate absorption band for the N-H stretch of the secondary amine in the azetidine ring is expected in the region of 3300-3500 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Nitro (N-O) | 1550 - 1475 | Strong |

| Symmetric Stretch | Nitro (N-O) | 1360 - 1290 | Strong |

| Stretch | Amine (N-H) | 3300 - 3500 | Medium |

| Stretch | Aromatic (C-H) | 3000 - 3100 | Medium-Weak |

| Stretch | Aliphatic (C-H) | 2850 - 3000 | Medium |

Note: Predicted values are based on established group frequencies for nitroaromatic and azetidine compounds orgchemboulder.comorgchemboulder.comblogspot.com.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring.

Table of Compounds Mentioned

| Compound Name |

|---|

In-situ IR Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. mdpi.commt.com This technique provides valuable insights into reaction kinetics, mechanisms, and the concentration profiles of reactants, intermediates, and products without the need for sample extraction. mdpi.comxjtu.edu.cn By inserting a probe directly into the reaction vessel, continuous spectral data is collected, allowing for the immediate tracking of molecular changes. mt.comxjtu.edu.cn

For the synthesis of this compound, for instance, in a reaction involving the nucleophilic substitution of a suitable precursor with 1-fluoro-2-nitrobenzene, in-situ IR spectroscopy can monitor key vibrational bands. The disappearance of reactant bands and the appearance of product bands can be tracked over time.

Key vibrational frequencies that would be monitored include:

N-H stretching of a secondary amine precursor (e.g., azetidine), typically appearing in the 3300-3500 cm⁻¹ region. The decrease in the intensity of this peak would signify the consumption of the starting material.

C-N stretching of the newly formed tertiary amine in the product, which would lead to changes in the fingerprint region (below 1500 cm⁻¹).

Asymmetric and symmetric NO₂ stretching of the nitrophenyl group, typically observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The increase in the intensity of these bands would correlate with the formation of this compound.

This continuous monitoring allows for the precise determination of reaction endpoints, the identification of any potential intermediates, and the optimization of reaction parameters such as temperature and catalyst loading to improve yield and purity. mdpi.comrsc.org

Mass Spectrometric Techniques

Mass spectrometry is an indispensable analytical technique for the characterization of organic compounds, providing information about their molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. researchgate.netnih.gov This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound (C₉H₁₀N₂O₂), the theoretical monoisotopic mass can be calculated with high accuracy. This experimental value, when compared to the theoretical mass, can confirm the elemental composition of the synthesized compound.

Table 1: Theoretical Accurate Mass for this compound

| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| [M+H]⁺ | C₉H₁₁N₂O₂⁺ | 179.0764 |

| [M+Na]⁺ | C₉H₁₀N₂O₂Na⁺ | 201.0583 |

| [M+K]⁺ | C₉H₁₀N₂O₂K⁺ | 217.0323 |

The high mass accuracy of HRMS provides strong evidence for the successful synthesis of the target compound. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also structural information through the analysis of fragmentation patterns. wikipedia.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. wikipedia.org

The fragmentation of this compound would be expected to follow pathways characteristic of both the azetidine ring and the nitrophenyl moiety. researchgate.netnist.gov Common fragmentation reactions include bond cleavages and rearrangement reactions. wikipedia.org

Table 2: Predicted Fragmentation Pattern for this compound

| m/z (Predicted) | Fragment Ion | Probable Fragmentation Pathway |

| 178 | [M]⁺˙ | Molecular ion |

| 151 | [C₉H₉NO]⁺ | Loss of NO |

| 132 | [M-NO₂]⁺ | Loss of a nitro group (NO₂) |

| 122 | [C₆H₄NO₂]⁺ | Cleavage of the bond between the azetidine ring and the phenyl group |

| 104 | [C₇H₆N]⁺ | Fragmentation of the azetidine ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 56 | [C₃H₆N]⁺ | Azetidinyl cation |

Analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the structure of the compound. wikipedia.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its molecular structure. The analysis would reveal:

The precise geometry of the azetidine ring, including its degree of puckering.

The orientation of the 2-nitrophenyl group relative to the azetidine ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 851.2 |

| Z | 4 |

| R-factor | < 0.05 |

This detailed structural information is invaluable for understanding the compound's chemical properties and its potential interactions with biological targets. acs.org

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for the separation of this compound from potential impurities, starting materials, and byproducts, as well as for the accurate assessment of its purity. The selection of the appropriate chromatographic method is contingent on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the purity determination and quantification of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for a wide range of stationary and mobile phases to be employed, enabling the optimization of separation for a specific analyte.

Methodology and Findings:

A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a compound with the structural characteristics of this compound. This is due to the presence of both a polar azetidine ring and a nonpolar nitrophenyl group. The separation is achieved based on the differential partitioning of the analyte and any impurities between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.

A typical HPLC analysis would involve a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier such as acetonitrile or methanol. The gradient would start with a higher proportion of the aqueous phase, gradually increasing the organic modifier concentration to elute more hydrophobic compounds. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the nitrophenyl chromophore exhibits maximum absorbance, likely in the range of 254-280 nm.

The retention time (t_R) of this compound would be a key parameter for its identification under specific chromatographic conditions. Purity assessment is conducted by integrating the peak area of the analyte and any impurity peaks. The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks. For a highly pure sample, the chromatogram would show a single, sharp, and symmetrical peak.

Illustrative HPLC Data for this compound:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R) | 8.2 minutes |

| Purity | >98% |

| Tailing Factor | 1.1 |

| Theoretical Plates | >10000 |

This data is illustrative and represents typical results for a compound of this nature.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound to be amenable to GC-MS analysis, it must be volatile and thermally stable. While the volatility of this compound may be limited, derivatization could potentially be employed to enhance it. However, assuming sufficient volatility and thermal stability, GC-MS can provide valuable structural information and aid in the identification of trace impurities.

Methodology and Findings:

In a GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column, typically coated with a nonpolar stationary phase like polydimethylsiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the eluted molecules, most commonly through electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is crucial for structural elucidation. Characteristic fragments would arise from the cleavage of the azetidine ring and the loss of the nitro group. For instance, a fragment corresponding to the nitrophenyl cation and another corresponding to the azetidine ring could be expected. The retention time in the gas chromatogram provides an additional parameter for identification.

Predicted GC-MS Fragmentation Data for this compound:

| m/z Value | Proposed Fragment Identity | Relative Intensity (%) |

| 178 | [M]+ (Molecular Ion) | 45 |

| 151 | [M - C2H3]+ | 60 |

| 132 | [M - NO2]+ | 30 |

| 122 | [C6H4NO2]+ | 100 |

| 77 | [C6H5]+ | 55 |

| 56 | [C3H6N]+ | 80 |

This data is predicted based on the structure of the compound and general fragmentation patterns of similar molecules.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical chemistry data available for the specific compound this compound. While extensive research exists on the computational analysis of related structural motifs, such as azetidine derivatives and nitrophenyl compounds, specific studies detailing the quantum chemical calculations, conformational analysis, or molecular dynamics of this compound are not present in the available public domain literature.

Computational chemistry is a important field for predicting molecular properties and reactivity, often guiding synthetic efforts and pharmacological research. Methodologies like Density Functional Theory (DFT) and ab initio calculations are standard tools for elucidating ground state geometries and electronic structures. Similarly, molecular dynamics simulations are crucial for understanding the conformational landscape of flexible molecules.

Despite the utility of these methods, it appears that this compound has not yet been the subject of such detailed computational investigation. The scientific community has applied these techniques to various other substituted azetidines and nitroaromatic compounds, but the specific combination in this compound remains uncharacterized from a theoretical standpoint.

Consequently, it is not possible to provide specific data on the following topics for this compound:

Density Functional Theory (DFT) Studies on Ground State Geometry: No published data on optimized bond lengths, bond angles, or dihedral angles for the molecule's lowest energy state.

Ab Initio Methods for Electronic Structure and Energetics: Lack of information regarding calculations of molecular orbital energies, electron density distribution, or thermodynamic properties.

Basis Set Selection and Computational Parameters: Without specific studies, the basis sets and parameters used for this molecule cannot be reported.

Conformational Analysis and Molecular Dynamics Simulations: No research is available exploring the potential shapes (conformers) of the molecule, its flexibility, or the prediction of its most stable isomers and tautomers.

Further research is required to characterize the computational and theoretical profile of this compound. Such studies would be valuable for understanding its structural, electronic, and dynamic properties, which could inform potential applications in medicinal chemistry and materials science.

Computational and Theoretical Chemistry Investigations

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For a molecule like 3-(2-Nitrophenyl)azetidine, these methods can map out potential reaction pathways, identify key intermediates, and determine the energy barriers that govern reaction rates.

Transition State Characterization and Activation Energy Calculations

The core of understanding a chemical reaction's kinetics lies in characterizing its transition state (TS)—the highest energy point along the reaction coordinate. Density Functional Theory (DFT) is a primary workhorse for this task. nih.gov Methods like the M06-2X or B3LYP functional combined with a suitable basis set (e.g., 6-31G(d)) are commonly used to optimize the geometries of reactants, products, and, crucially, the transition states connecting them. nih.gov

For a reaction involving this compound, researchers would first propose a plausible mechanism. Then, for each step, a transition state search would be performed. The successful identification of a TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This imaginary frequency confirms that the structure is a first-order saddle point on the potential energy surface.

Once the transition state is characterized, the activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the transition state and the reactants. nih.gov This value is critical for predicting the reaction rate. For instance, in catalyzed reactions, computational models can reveal how a catalyst stabilizes the transition state, thereby lowering the activation energy. Studies on related nitrogen-containing heterocycles have shown that non-covalent interactions, such as hydrogen bonding or π-stacking within the transition state structure, can have a significant impact on the energy barrier. nih.gov

Table 1: Representative Activation Energy Data from a Hypothetical Reaction Pathway This table is illustrative of typical data generated from computational studies, as specific data for this compound is not available.

| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|---|

| Ring Opening | DFT (B3LYP/6-31G(d)) | 25.4 | Solvent-assisted proton transfer |

| N-Arylation | DFT (M06-2X/6-311+G**) | 18.2 | Dispersion forces with catalyst |

Computational Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

When a reaction can yield multiple products, computational chemistry can predict the selectivity (regio-, chemo-, or stereo-). This is achieved by calculating the activation energies for all possible competing pathways. According to transition state theory, the pathway with the lowest activation energy will be the dominant one, leading to the major product.

For this compound, which possesses multiple reactive sites (the azetidine (B1206935) ring, the nitro group, and the phenyl ring), predicting selectivity is crucial. For example, in a cycloaddition reaction, different orientations of the reacting molecules can lead to different regioisomers. By computing the transition state energies for each orientation, the preferred regioisomer can be identified. mdpi.com

Similarly, stereoselectivity (diastereo- or enantioselectivity) is determined by comparing the energies of the diastereomeric transition states. Even small energy differences, on the order of 1-2 kcal/mol, can lead to high selectivity at room temperature. nih.gov Computational models can pinpoint the specific steric or electronic interactions responsible for favoring one stereochemical outcome over another. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of molecules. These predictions can confirm experimental findings or help in assigning spectra to specific molecular structures.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating NMR chemical shifts. imist.manih.gov This method, typically employed with DFT (e.g., B3LYP functional) and a reasonably large basis set (e.g., 6-311G(d,p)), calculates the isotropic magnetic shielding tensors for each nucleus. mdpi.com

To obtain the final chemical shifts, the calculated shielding values (σ) are referenced against the shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ_calc = σ_TMS - σ_calc). imist.ma For this compound, this would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. Comparing these predicted spectra with experimental data can confirm the structure or help assign specific resonances. mdpi.com The accuracy of these predictions has become high enough to be a powerful tool in structural verification. conicet.gov.ar

Vibrational Frequency Calculations for IR/Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations, usually performed at the same level of theory as the geometry optimization (e.g., DFT B3LYP/6-311++G(d,p)), can predict the vibrational spectrum. nih.gov

The calculation provides the frequencies of the normal modes of vibration. A key application is the comparison of the computed spectrum with an experimental one to confirm a molecule's identity. nih.govresearchgate.net For this compound, characteristic vibrational modes would include N-H bending, C-N stretching of the azetidine ring, aromatic C-H bending, and the symmetric and asymmetric stretches of the NO₂ group. The calculated IR intensities and Raman activities help in predicting the appearance of the spectra. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and basis set deficiencies. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups This table illustrates the type of data obtained from vibrational frequency calculations. Specific data for this compound is not available.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |

|---|---|---|---|

| -NO₂ | Asymmetric Stretch | 1525 | Strong |

| -NO₂ | Symmetric Stretch | 1345 | Strong |

| Azetidine N-H | Bend | 1610 | Medium |

| Aromatic C-H | Out-of-plane Bend | 780 | Strong |

Studies on Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net These frontier molecular orbitals dictate how a molecule interacts with other species.

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (its electrophilicity). materialsciencejournal.org The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the electron-withdrawing nitro group would be expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The lone pair on the azetidine nitrogen would significantly influence the HOMO.

Visualization of the HOMO and LUMO provides further insight. The HOMO is likely to be localized on the electron-rich parts of the molecule, whereas the LUMO will be concentrated on the electron-deficient regions. materialsciencejournal.org This analysis helps rationalize the outcomes of reactions governed by orbital control, as predicted by Frontier Molecular Orbital (FMO) theory. mdpi.com

Theoretical Assessment of Energetic Properties (e.g., Heats of Formation, Bond Dissociation Energies)

The stability and energy content of this compound can be assessed through the theoretical calculation of its energetic properties. Key parameters include the heat of formation (ΔHf) and bond dissociation energies (BDE).

The heat of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A positive heat of formation, common for nitro-containing compounds, indicates that the molecule is energetically unstable relative to its elements and can release significant energy upon decomposition. Theoretical methods like G3MP2 or composite quantum chemical approaches are used to calculate these values with high accuracy by employing isodesmic reactions, which help in canceling out systematic errors in the calculations. Azetidine derivatives containing nitro groups are often investigated as potential high-energy-density materials due to their typically high positive heats of formation.

Applications of 3 2 Nitrophenyl Azetidine in Advanced Chemical Research

As Building Blocks in Complex Organic Synthesis

The inherent ring strain of the azetidine (B1206935) core makes it a reactive yet stable intermediate, suitable for constructing more elaborate molecules. rsc.org The 2-nitrophenyl substituent further enhances its utility, often serving as a protecting group or a handle for further functionalization.

3-(2-Nitrophenyl)azetidine and its analogues are pivotal starting materials in diversity-oriented synthesis (DOS), a strategy aimed at creating a wide array of structurally distinct molecules. nih.gov Research has demonstrated that a densely functionalized azetidine ring system, often featuring a nitrophenylsulfonyl (nosyl) group derived from the 2-nitrophenyl moiety, can be elaborated into a variety of complex heterocyclic frameworks. nih.govnih.gov This approach provides access to novel chemical spaces, which is particularly valuable in probe and drug discovery. nih.gov

The transformation of these azetidine precursors can lead to the formation of several classes of advanced heterocyclic systems, as detailed in the table below.

| Precursor Scaffold | Reaction Type / Key Step | Resulting Heterocyclic System | Reference |

| Nosyl-protected azetidine | N-alkylation with allyl bromide followed by ring-closing metathesis | Azetidine-fused 8-membered ring | nih.gov |

| Nosyl-protected azetidine | Intramolecular Ullmann-type coupling | Tricyclic azeto[2,3-c]quinolone system | researchgate.net |

| Functionalized azetidine | Cyclization with bromoacetyl chloride | Azetidine-fused ketopiperazine | nih.gov |

| Densely functionalized azetidine | Multi-step synthetic sequence | Fused, bridged, and spirocyclic ring systems | nih.govnih.gov |

These synthetic pathways leverage the reactivity of the azetidine ring and the electronic properties of the nitrophenyl group to construct molecules with significant three-dimensional complexity. nih.gov

The rigid conformational nature of the azetidine ring makes it an attractive scaffold for the design of molecules aimed at specific biological targets. researchgate.net In target-oriented synthesis, the azetidine core serves as a rigid framework upon which various functional groups can be precisely arranged to interact with a biological receptor.

A notable application is in the development of lead-like molecules focused on the central nervous system (CNS). nih.govnih.gov The synthesis of libraries based on azetidine scaffolds has been pursued to create compounds with physicochemical properties optimized for blood-brain barrier penetration. nih.gov The this compound framework is particularly useful as it can be embedded within larger structures that mimic known pharmacophores, such as the phenethylamine (B48288) motif found in many CNS-active agents. nih.gov The diversification of this scaffold allows for the generation of thousands of unique compounds for screening and lead optimization. nih.gov

| Target Area | Scaffold Type | Rationale | Representative Library Size | Reference |

| Central Nervous System (CNS) | Spirocyclic azetidines | Creation of lead-like molecules with favorable physicochemical and pharmacokinetic properties for CNS applications. | 1976 members | nih.govnih.gov |

| General Drug Discovery | Densely functionalized azetidines | Access to novel chemical space and diverse molecular frameworks through diversity-oriented synthesis. | Not specified | nih.gov |

In Catalysis and Ligand Design

The unique stereoelectronic properties of the azetidine ring have led to its exploration in the fields of catalysis and coordination chemistry. Derivatives of this compound serve as precursors to chiral ligands and catalysts that can influence the stereochemical outcome of chemical reactions.

Chiral, non-racemic azetidines are valuable components in the design of ligands and organocatalysts for asymmetric synthesis. researchgate.netbirmingham.ac.uk Since the early 1990s, azetidine-derived catalysts have been successfully employed to control stereochemistry in a range of important reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk

While this compound itself is not typically the final ligand, it represents a key intermediate. The nitrophenyl group can be chemically modified or replaced to install coordinating atoms, while the inherent chirality of a substituted azetidine ring provides the necessary stereochemical information to induce asymmetry in a catalytic transformation. dntb.gov.ua The four-membered ring structure imparts a distinct steric environment around a metal center compared to more common five-membered (pyrrolidine) or six-membered (piperidine) rings, leading to unique reactivity and selectivity profiles. frontiersin.org

The nitrogen atom of the azetidine ring is a Lewis basic site capable of coordinating to metal centers. frontiersin.org Derivatives of this compound can be elaborated into ligands that form stable complexes with transition metals such as palladium(II) and platinum(II). frontiersin.org

Studies involving the complexation of 2,4-cis-disubstituted azetidines with palladium and platinum have been conducted to understand the coordination geometry and steric properties of the resulting complexes. frontiersin.org Computational analyses, such as the determination of the percent buried volume (%Vbur), help to quantify the steric environment created by the azetidine ligand around the metal center. frontiersin.org This information is crucial for designing new catalysts, as the steric and electronic properties of the ligand-metal complex directly influence its catalytic activity and selectivity. mdpi.com The ability of azetidine-derived ligands to form metallacyclic complexes through processes like oxidative addition has also been demonstrated, further expanding their potential in catalytic applications. frontiersin.org

In Polymer Chemistry and Materials Science

The application of this compound in polymer and materials science is an emerging area, primarily leveraging the high ring strain of the azetidine core and the energetic properties of the nitro group.

The strained nature of the azetidine ring makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated cationically or anionically to produce polyamines. utwente.nlrsc.org These resulting polymers, specifically poly(trimethylene imine)s, have a range of potential applications, including as coatings, for CO2 adsorption, and in gene transfection. utwente.nlrsc.org While the polymerization of the parent azetidine and N-alkylazetidines has been studied, the direct polymerization of this compound is less common. researchgate.netugent.be However, it serves as a model for substituted monomers where the substituent can influence polymer properties.

Furthermore, the presence of the nitro group on the phenyl ring connects this compound to the field of energetic materials. Azetidine structures containing nitro groups, such as 3,3-dinitroazetidine (B175035) (DNAZ), are known precursors for high-energy materials. researchgate.netnih.gov These compounds are investigated for their high nitrogen content, thermal stability, and energetic performance. nih.gov The this compound structure combines the strained azetidine ring with a nitroaromatic moiety, two key features often found in the design of novel energetic compounds. nih.gov

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing functionalized azetidines remains a significant challenge that limits their broader application. researchgate.netresearchgate.net While numerous strategies exist for azetidine (B1206935) construction, many rely on harsh reagents, multi-step procedures, or generate significant waste. organic-chemistry.org Future research will likely focus on developing novel and sustainable synthetic routes to 3-(2-Nitrophenyl)azetidine and its analogs.

Key areas for exploration include:

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offer a powerful and scalable method for constructing azetidine rings. researchgate.net Future work could explore the direct photocatalytic [2+2] cycloaddition of appropriate alkene and imine precursors derived from nitroaromatic compounds.

Flow Chemistry: Continuous flow reactors provide enhanced safety, scalability, and control over reaction parameters. nih.gov Developing a flow-based synthesis for this compound could overcome the hazards associated with handling potentially energetic nitro-containing intermediates and allow for safer, more efficient production. nih.gov

Bio-catalysis and Green Solvents: The use of enzymes and environmentally benign solvents like cyclopentyl methyl ether (CPME) represents a frontier in sustainable synthesis. nih.gov Research into enzymatic routes or the adaptation of existing syntheses to green solvents could significantly reduce the environmental impact of producing these valuable building blocks.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Photocatalysis | Mild reaction conditions, high efficiency, scalability. researchgate.net | Development of novel photocatalysts and substrate scope expansion for nitro-substituted imines. |

| Flow Chemistry | Enhanced safety, precise control, improved scalability. nih.gov | Optimization of reaction conditions in microreactors to maximize yield and purity. |

| Bio-catalysis | High selectivity, mild conditions, reduced environmental impact. | Identification and engineering of enzymes for the stereoselective synthesis of azetidine rings. |

| Green Solvents | Reduced toxicity and environmental persistence. nih.gov | Adaptation of existing synthetic protocols to greener solvent systems. |

Exploration of Unconventional Reactivity Patterns

The reactivity of the azetidine ring is largely governed by its considerable ring strain. rsc.orgresearchwithrutgers.com This inherent strain can be harnessed to drive unique chemical transformations that are not accessible with larger, less strained heterocycles. For this compound, the interplay between the strained ring and the electron-withdrawing nitro group offers a fertile ground for discovering novel reactivity.

Future investigations should target: